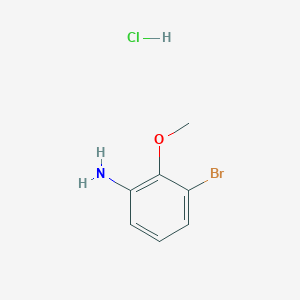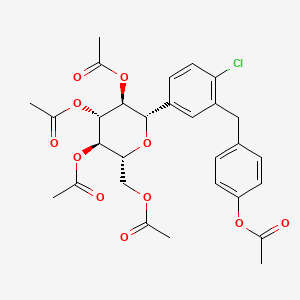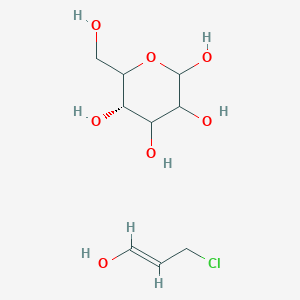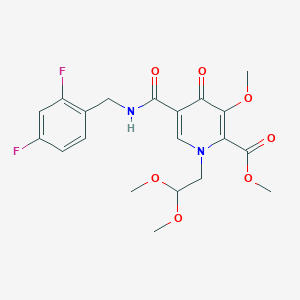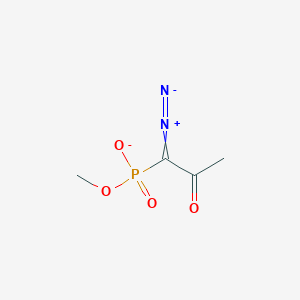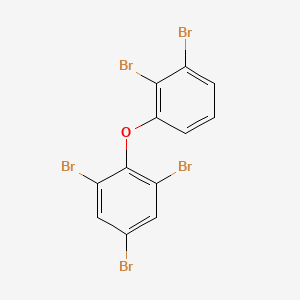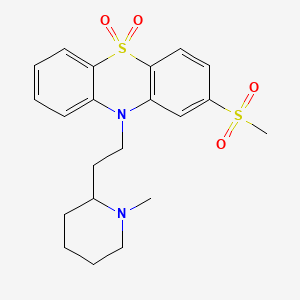
Thioridazine disulfone
描述
Thioridazine disulfone is a chemical compound belonging to the phenothiazine class, which is known for its antipsychotic properties. It is primarily used in the management of psychoses, including schizophrenia, and in controlling severely disturbed or agitated behavior
准备方法
Synthetic Routes and Reaction Conditions: Thioridazine disulfone can be synthesized through several synthetic routes, including the oxidation of thioridazine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the formation of the disulfone derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. These processes are optimized to achieve high yields and purity, often employing advanced chemical reactors and purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: Thioridazine disulfone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: this compound
Reduction: Thioridazine
Substitution: Halogenated derivatives of thioridazine
科学研究应用
Thioridazine disulfone has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Research has explored its potential as an inhibitor of PI3K-Akt-mTOR signaling pathways, which are crucial in cell growth and survival.
Medicine: Its antipsychotic properties make it valuable in the study of schizophrenia and other psychoses.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
作用机制
Thioridazine disulfone exerts its effects primarily through its action on dopamine receptors, particularly the D2 receptor. By antagonizing these receptors, it helps to reduce psychotic symptoms and agitation. Additionally, it inhibits the PI3K-Akt-mTOR signaling pathway, which contributes to its anti-angiogenic and anti-proliferative effects.
相似化合物的比较
Chlorpromazine
Fluphenazine
Prochlorperazine
属性
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)29(26,27)21-11-10-17(15-19(21)23)28(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWCJHGQWLNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100574-22-9 | |
| Record name | Thioridazine disulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100574229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIORIDAZINE DISULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52T7SJ3G23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


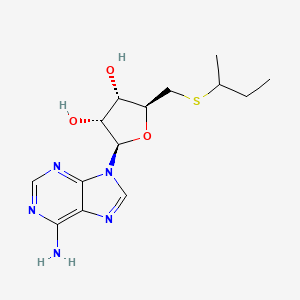

![(1R)-3-[2-[(7Ar)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B1493969.png)


